N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide
Description
Historical Development of Benzothiazole-Pyrazole Hybrid Molecules
The design of benzothiazole-pyrazole hybrids emerged from efforts to overcome limitations in monocyclic drug candidates, such as poor bioavailability and target resistance. Early work by Reddy et al. (2023) demonstrated the efficacy of pyrazole-benzothiazole conjugates in inhibiting angiogenesis and cancer cell proliferation through dual targeting of VEGFR-2 and EGFR pathways. For instance, compound 25 from their series exhibited nanomolar inhibition of VEGFR-2 (IC~50~ = 97 nM) and potent cytotoxicity against HT29, PC3, and A549 cells (IC~50~ = 3.17–6.77 µM). Subsequent studies by Nagaraju et al. (2019) expanded this scaffold by introducing β-naphthol linkages, yielding derivatives like 4j and 4k , which displayed DNA-binding affinity and topoisomerase I inhibition (IC~50~ = 4.63–5.54 µM in HeLa cells). These innovations laid the groundwork for integrating additional structural motifs, such as cyclopropane, to enhance conformational rigidity and binding precision.
Pharmacological Significance of Heterocyclic Conjugates
Benzothiazole-pyrazole hybrids exhibit broad-spectrum biological activities, as highlighted in Table 1.
Table 1: Pharmacological Activities of Representative Benzothiazole-Pyrazole Hybrids
The benzothiazole moiety contributes to DNA intercalation and kinase inhibition, while the pyrazole ring enhances hydrogen bonding and metabolic stability. For example, Bagul et al. (2023) reported benzimidazole-pyrazolo[1,5-a]pyrimidines with sub-micromolar EGFR inhibition (IC~50~ = 0.29–0.82 µM), underscoring the role of pyrazole in target engagement.
Rationale for Benzothiazole-Pyrazole-Cyclopropane Integration
The incorporation of cyclopropane into the hybrid structure addresses three critical challenges in drug design:
- Conformational Rigidity : Cyclopropane’s strained ring system restricts rotational freedom, potentially improving binding affinity to flexible targets like protein kinases.
- Metabolic Stability : The cyclopropane carboxamide group may reduce oxidative metabolism, extending plasma half-life compared to linear alkyl chains.
- Synergistic Target Modulation : Benzothiazole’s DNA-binding capability (e.g., 4j and 4k ) complements pyrazole’s kinase inhibition (e.g., EGFR), while cyclopropane fine-tunes pharmacokinetics.
This tripartite design mirrors strategies employed in Gaber et al.’s pyrazolo[3,4-d]pyrimidines, where structural rigidity enhanced EGFR wild-type and T790M mutant inhibition (IC~50~ = 0.016–0.236 µM).
Research Objectives and Scope
This article aims to:
- Analyze synthetic pathways for benzothiazole-pyrazole-cyclopropane hybrids.
- Evaluate structure-activity relationships (SAR) influencing target selectivity and potency.
- Investigate mechanistic insights from preclinical studies on analogous compounds.
Excluded from this discussion are clinical safety profiles and dosage optimization, which remain subjects of ongoing research.
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4OS/c1-11-8-15(20)10-16-17(11)21-19(26-16)23(18(25)14-4-5-14)6-7-24-13(3)9-12(2)22-24/h8-10,14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGIVPDMBOXNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCN3C(=CC(=N3)C)C)C(=O)C4CC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with chloroacetic acid under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a diketone, followed by cyclization.
Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Cyclopropane Carboxamide Group: This step involves the reaction of the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of 269.79 g/mol. The structural features include:
- A benzothiazole moiety which is known for its biological activity.
- A pyrazole ring that enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzothiazole and pyrazole exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Case Study: Antiproliferative Effects
In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can enhance efficacy against these cell lines.
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. Thiazole derivatives are known for their ability to combat bacterial infections, and this compound follows suit.
Table 2: Antimicrobial Activity
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Mild |
| Pseudomonas aeruginosa | Moderate |
Therapeutic Potential in Other Diseases
Beyond cancer and antimicrobial applications, there is emerging evidence supporting the use of this compound in treating other conditions such as inflammation and neurodegenerative diseases. The benzothiazole scaffold is particularly noted for its anti-inflammatory properties.
Research Insights
Studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines and may serve as potential treatments for diseases like rheumatoid arthritis or Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against heterocyclic derivatives reported in , such as thiazolo-pyrimidines (11a, 11b) and pyrimido-quinazolines (12). Key comparisons include:
Core Heterocyclic Structure
- Target Compound : Benzothiazole core with chloro and methyl substituents.
- Compounds 11a/b: Thiazolo[3,2-a]pyrimidine fused rings with benzylidene and cyano substituents.
- Compound 12 : Pyrimido[2,1-b]quinazoline fused system.
The benzothiazole in the target compound contrasts with the fused thiazolo-pyrimidine or pyrimido-quinazoline systems in 11a/b and 12.
Substituent Effects
- The target compound’s 3,5-dimethylpyrazole group may improve metabolic stability compared to the 5-methylfuran in 11a/b, as pyrazoles resist oxidative degradation more effectively than furans.
Data Tables for Structural and Analytical Comparisons
Analytical Techniques
Biological Activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
Molecular Weight
The molecular weight of the compound is approximately 269.79 g/mol .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole and pyrazole have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Anti-Tubercular Activity
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis. In studies, certain derivatives demonstrated IC50 values ranging from 1.35 to 2.18 µM, indicating promising potential for further development in tuberculosis treatment .
Cytotoxicity Studies
Cytotoxic effects were assessed in human embryonic kidney cells (HEK-293), where most active compounds exhibited low toxicity, suggesting a favorable safety profile for therapeutic applications .
The mechanism of action for compounds in this class often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical to bacterial survival. Docking studies have suggested strong interactions with target proteins involved in these processes .
Study on Benzimidazole-Pyrazole Derivatives
A study focused on the synthesis and evaluation of benzimidazole-pyrazole derivatives highlighted their antimicrobial properties, with some compounds exhibiting superior activity compared to standard antibiotics. The presence of specific functional groups was correlated with increased efficacy against Gram-positive and Gram-negative bacteria .
Synthesis and Evaluation of New Derivatives
Research has also explored the synthesis of new derivatives based on the core structure of N-(6-chloro-4-methyl...) and their biological evaluation. These studies have shown that modifications at various positions can significantly enhance biological activity while maintaining low cytotoxicity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions involving cyclopropanecarboxamide precursors and substituted benzothiazole/pyrazole moieties. Key steps include:
- Solvent Selection : Ethanol or acetic acid/acetic anhydride mixtures are often used for cyclization, with yields influenced by polarity and reflux duration .
- Substituent Effects : Electron-withdrawing groups (e.g., chloro, methyl) on benzothiazole rings may reduce steric hindrance, improving yields (e.g., 70% in ethanol for 4g vs. 37% for 4i in ) .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane) or crystallization (DMF/water) enhances purity .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are critical for confirming substituent positions and cyclopropane geometry. For example, δ 2.24–2.37 ppm in -NMR corresponds to methyl groups on pyrazole rings .
- IR Spectroscopy : Peaks at ~1646 cm (C=O) and ~2220 cm (C≡N) validate carboxamide and nitrile functionalities .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 386 for CHNOS in ) .
Advanced Research Questions
Q. How can computational chemistry methods like DFT be applied to predict the reactivity and stability of this cyclopropanecarboxamide derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity/nucleophilicity. For example, cyclopropane ring strain may lower activation barriers for ring-opening reactions .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and crystallization behavior .
- Software Tools : Use Gaussian 03 for energy minimization and SHELXL97 for crystal structure validation .
Q. What strategies are recommended for resolving contradictions in biological activity data observed across different substituted benzothiazole carboxamides?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects systematically. For instance, 4g (4-chlorophenyl) shows higher stability than 4i (2-chloro-6-fluorophenyl), potentially due to steric effects .
- Dose-Response Assays : Test compounds across multiple concentrations to identify non-linear activity trends.
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., pyrazole-thiazole hybrids in ) to identify conserved pharmacophores .
Q. How can Design of Experiments (DoE) principles be integrated into the synthesis process to optimize multi-variable reaction parameters efficiently?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent ratio, catalyst loading) .
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., reflux time vs. yield) to identify global optima .
- Case Study : In , DoE reduced the synthesis steps for diphenyldiazomethane by 40% while maintaining 68% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
